molecular formula C21H20N2O5 B2623048 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251693-60-3

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2623048
CAS No.: 1251693-60-3
M. Wt: 380.4
InChI Key: AJBQKOYYYLOTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline core, a benzo[d][1,3]dioxole moiety, and an ethyl ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is introduced via a nucleophilic substitution reaction, where a suitable benzo[d][1,3]dioxole derivative reacts with the quinoline intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where nucleophiles such as amines or thiols replace the methylene group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Quinoline N-oxides

    Reduction Products: Reduced quinoline derivatives

    Substitution Products: Substituted benzo[d][1,3]dioxole derivatives

Scientific Research Applications

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other similar compounds:

This compound stands out due to its unique combination of a quinoline core and a benzo[d][1,3]dioxole moiety, which contributes to its diverse biological activities and potential therapeutic applications.

Properties

CAS No.

1251693-60-3

Molecular Formula

C21H20N2O5

Molecular Weight

380.4

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H20N2O5/c1-3-26-21(25)17-19(14-6-4-5-12(2)18(14)23-20(17)24)22-10-13-7-8-15-16(9-13)28-11-27-15/h4-9H,3,10-11H2,1-2H3,(H2,22,23,24)

InChI Key

AJBQKOYYYLOTKE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC4=C(C=C3)OCO4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.